molecular formula C13H17FO B12643356 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene CAS No. 1443311-50-9

3-(2-iso-Butoxy-5-fluorophenyl)-1-propene

Cat. No.: B12643356
CAS No.: 1443311-50-9
M. Wt: 208.27 g/mol
InChI Key: WIWPFBNAGYKWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-iso-Butoxy-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of an iso-butoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iso-Butoxy-5-fluorobenzene and propene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Butoxy-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

3-(2-iso-Butoxy-5-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the iso-butoxy and fluorine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-iso-Butoxy-5-fluorophenyl methyl sulfide
  • 1-(3-iso-Butoxy-5-fluorophenyl)ethanol

Uniqueness

3-(2-iso-Butoxy-5-fluorophenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

1443311-50-9

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

4-fluoro-1-(2-methylpropoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-8-12(14)6-7-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

WIWPFBNAGYKWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.